Capecitabine-d11

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGWJHPBXLXJQN-XSFNBKHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678974 | |

| Record name | 5'-Deoxy-5-fluoro-N-{[(~2~H_11_)pentyloxy]carbonyl}cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132662-08-8 | |

| Record name | 5'-Deoxy-5-fluoro-N-{[(~2~H_11_)pentyloxy]carbonyl}cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Capecitabine-d11: Structure, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Capecitabine-d11, a deuterated isotopologue of the oral chemotherapeutic agent Capecitabine. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Capecitabine in biological samples.[1][2] The incorporation of eleven deuterium atoms provides a distinct mass shift, facilitating precise measurement by mass spectrometry without significantly altering the compound's chemical properties.[3]

Chemical Structure and Properties

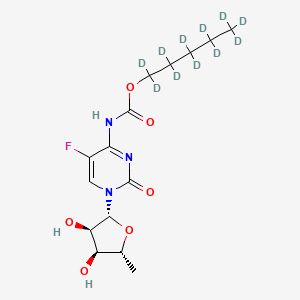

Capecitabine is a fluoropyrimidine carbamate prodrug that is converted in the body to its active metabolite, 5-fluorouracil (5-FU), a potent antineoplastic agent.[4][5][6] this compound is structurally identical to Capecitabine, with the exception of the eleven hydrogen atoms on the pentyl group of the N-(pentyloxy)carbonyl moiety, which are replaced by deuterium atoms.[1][7] This isotopic substitution is key to its function as an internal standard.

The IUPAC name for this compound is pentyl-d11 (1-((2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1, 2-dihydropyrimidin-4-yl)carbamate.[1]

Comparative Physicochemical Data

The following table summarizes the key quantitative data for both Capecitabine and its deuterated analogue.

| Property | Capecitabine | This compound |

| Molecular Formula | C₁₅H₂₂FN₃O₆[8][9][10] | C₁₅H₁₁D₁₁FN₃O₆[1][3][11][12] |

| Molecular Weight | 359.35 g/mol [8][9][10] | 370.42 g/mol [1][3][7][8][11][12] |

| CAS Number | 154361-50-9[8][9] | 1132662-08-8[1][7][8][11][12] |

| Mass Spec Transition (MRM) | m/z 360.1 → 244.4[13][14] | m/z 371.3 → 255.1[13][14] |

| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d₁-d₁₁)[2] |

Mandatory Visualizations

The following diagrams illustrate the structural relationship between Capecitabine and its deuterated form, and the metabolic pathway critical to its function.

Caption: Chemical structures of Capecitabine and its deuterated isotopologue, this compound.

Caption: Multi-step enzymatic conversion of Capecitabine to the cytotoxic agent 5-Fluorouracil.

Experimental Protocols

This compound is crucial for the accurate bioanalysis of Capecitabine. Below are detailed methodologies for its synthesis, structural verification, and use in quantitative analysis.

Synthesis of this compound

The synthesis of this compound follows established routes for Capecitabine, with the key modification being the use of a deuterated starting material for the pentyl carbamate side chain.[15][16]

Objective: To synthesize this compound by reacting 5'-deoxy-5-fluorocytidine with deuterated pentyl chloroformate.

Materials:

-

5'-deoxy-5-fluorocytidine

-

Pentyl-d11 chloroformate (or generated in-situ from pentan-d11-ol and phosgene or a phosgene equivalent)

-

Aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Base (e.g., Pyridine, Triethylamine)[16]

-

Purification system (e.g., Silica gel column chromatography)

Methodology:

-

Preparation: In a clean, dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5'-deoxy-5-fluorocytidine in the chosen aprotic solvent.

-

Reaction: Cool the solution in an ice bath (0°C). Add the base (e.g., pyridine) to the solution.

-

Addition of Deuterated Reagent: Slowly add pentyl-d11 chloroformate to the reaction mixture dropwise while maintaining the temperature at 0°C.

-

Incubation: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography or LC-MS).

-

Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

-

Confirmation: Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy and high-resolution mass spectrometry.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR is essential for confirming the successful synthesis and, critically, the precise location of the deuterium labels.

Objective: To verify the chemical structure of this compound and confirm the absence of signals corresponding to the pentyl group protons in the ¹H NMR spectrum.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)

Methodology:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Result: The spectrum should show all characteristic peaks for the Capecitabine backbone (ribose sugar and fluorocytosine base).[17][18] However, the signals corresponding to the eleven protons of the pentyl chain (typically found in the 0.8-4.2 ppm range in the non-deuterated compound) will be absent or significantly diminished to baseline noise.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Result: The spectrum will show all carbon signals for the Capecitabine structure. The signals for the five carbons of the pentyl-d11 chain will be present but may show splitting into multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

Expected Result: This spectrum will show signals corresponding to the deuterium atoms on the pentyl chain, providing direct evidence of successful deuteration.

-

Quantification of Capecitabine in Plasma by LC-MS/MS

This protocol outlines the use of this compound as an internal standard (IS) for the robust quantification of Capecitabine in a biological matrix like human plasma.[13][14][19]

Objective: To accurately measure the concentration of Capecitabine in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14][19]

-

Capecitabine analytical standard and this compound internal standard.

-

Human plasma (blank).

-

Solvents: Acetonitrile, Methanol, Formic acid, Ammonium formate (all HPLC or MS grade).[14]

-

Extraction solvent (e.g., Ethyl acetate).[14]

Methodology:

-

Preparation of Standards:

-

Prepare stock solutions of Capecitabine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Create a series of working standard solutions of Capecitabine by serial dilution of the stock solution to prepare calibration curve standards (e.g., ranging from 10 to 10000 ng/mL).[14]

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add a fixed volume (e.g., 25 µL) of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex vigorously for 2 minutes, and centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the analytical column. Use a gradient elution with a mobile phase consisting of (A) ammonium formate buffer and (B) acetonitrile to separate Capecitabine from endogenous plasma components.[14][19]

-

Mass Spectrometry: Perform detection using the mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM).[14]

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Capecitabine) and the internal standard (this compound).

-

Calculate the peak area ratio (Capecitabine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Capecitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facebook [cancer.gov]

- 6. Capecitabine - Wikipedia [en.wikipedia.org]

- 7. This compound | C15H22FN3O6 | CID 50915978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS No- 1132662-08-8 | Simson Pharma Limited [simsonpharma.com]

- 9. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Capecitabine (Xeloda) | C15H22FN3O6 | CID 42066809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vivanls.com [vivanls.com]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

- 19. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Capecitabine-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Capecitabine-d11, an isotopically labeled analog of the chemotherapeutic agent Capecitabine. Utilized as an internal standard in pharmacokinetic and metabolic studies, the precise synthesis and purification of this compound are critical for accurate bioanalytical measurements. This document outlines a plausible synthetic route, detailed experimental protocols, and robust purification methodologies, supplemented with quantitative data and workflow visualizations.

Introduction to this compound

Capecitabine is an orally administered prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially in tumor tissues. This compound is a stable isotope-labeled version of Capecitabine, where eleven hydrogen atoms on the pentyl group are replaced with deuterium. This isotopic labeling renders the molecule heavier, allowing for its use as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Capecitabine in biological matrices.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the coupling of a deuterated pentyl moiety to a protected 5'-deoxy-5-fluorocytidine derivative. The following sections detail a proposed synthetic pathway and the associated experimental protocols.

Synthesis of Deuterated Precursor: Pentan-d11-ol

The synthesis of the deuterated pentyl chain is a crucial first step. A common method for achieving high levels of deuteration is through the reduction of a suitable carboxylic acid derivative with a powerful deuterating agent.

Experimental Protocol: Synthesis of Pentan-d11-ol

-

Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with lithium aluminum deuteride (LiAlD₄) (X g, Y mmol) suspended in anhydrous tetrahydrofuran (THF) (100 mL).

-

Addition of Precursor: A solution of pentanoic acid (A g, B mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of LiAlD₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of D₂O (Z mL), followed by 15% sodium hydroxide solution in D₂O (Z mL), and finally another portion of D₂O (3Z mL) at 0 °C.

-

Workup: The resulting mixture is stirred for 30 minutes, and the white precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield Pentan-d11-ol.

Synthesis of Deuterated Pentyl Chloroformate

The deuterated alcohol is then converted to the corresponding chloroformate, which will serve as the acylating agent.

Experimental Protocol: Synthesis of Pentyl-d11 Chloroformate

-

Reaction Setup: A three-necked flask equipped with a dropping funnel, a gas inlet, and a mechanical stirrer is charged with a solution of phosgene (or a phosgene equivalent such as triphosgene) in a suitable aprotic solvent like toluene at 0-5 °C.

-

Addition of Alcohol: Pentan-d11-ol (from step 2.1) is added dropwise to the stirred phosgene solution while maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred for 2-3 hours at room temperature.

-

Purification: The excess phosgene and solvent are removed by distillation under reduced pressure to afford crude pentyl-d11 chloroformate, which can be used in the next step without further purification.

Synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

This intermediate is prepared from 5'-deoxy-5-fluorocytidine through acetylation.

Experimental Protocol: Synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

-

Reaction Setup: 5'-deoxy-5-fluorocytidine is suspended in pyridine.

-

Acetylation: Acetic anhydride is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched with methanol and the solvent is evaporated. The residue is co-evaporated with toluene to remove residual pyridine. The product can be purified by crystallization.

Coupling and Deprotection to Yield this compound

The final steps involve the coupling of the deuterated chloroformate with the protected cytidine derivative, followed by deprotection of the acetyl groups.

Experimental Protocol: Synthesis of this compound

-

Coupling Reaction: 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is dissolved in a suitable solvent such as dichloromethane or acetonitrile. A base, for example, pyridine or triethylamine, is added, and the mixture is cooled to 0 °C. Pentyl-d11 chloroformate (from step 2.2) is added dropwise. The reaction is stirred at room temperature until completion.

-

Workup: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Deprotection: The resulting crude 2',3'-di-O-acetyl-Capecitabine-d11 is dissolved in methanol and treated with a catalytic amount of sodium methoxide or ammonia in methanol at 0 °C. The reaction is monitored by TLC.

-

Neutralization and Isolation: Upon completion, the reaction is neutralized with an acidic resin or by the addition of acetic acid. The solvent is evaporated, and the residue is purified by column chromatography or preparative HPLC to yield this compound.

Purification of this compound

The purification of this compound is critical to ensure its suitability as an internal standard. The primary methods employed are preparative High-Performance Liquid Chromatography (HPLC) and recrystallization.

Preparative HPLC Purification

Preparative HPLC is a powerful technique for isolating high-purity compounds.[1][2][3][4]

Experimental Protocol: Preparative HPLC Purification of this compound

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with a modifier like formic acid or ammonium acetate. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 15-25 mL/min.

-

Detection: UV at 240 nm.

-

Procedure: The crude this compound is dissolved in a minimal amount of the initial mobile phase and injected onto the column. Fractions are collected based on the UV chromatogram, and those containing the pure product are pooled. The solvent is then removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization can be employed as a final purification step to obtain highly crystalline material.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: A suitable solvent system is determined through solubility trials. A common system for Capecitabine is a mixture of ethanol and water or ethyl acetate and heptane.

-

Dissolution: The purified this compound from the preparative HPLC is dissolved in the minimum amount of the hot solvent system.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Data Presentation

Table 1: Summary of Synthesis and Purification Data (Illustrative)

| Parameter | Value | Reference |

| Synthesis | ||

| Overall Yield | 30-40% (estimated) | Inferred from non-deuterated synthesis |

| Deuteration Level | >98% | Expected from LiAlD₄ reduction |

| Purification | ||

| HPLC Purity | >99.5% | [3] |

| Recrystallization Purity | >99.8% | |

| Characterization | ||

| ¹H NMR (DMSO-d₆) | Conforms to structure | [5][6][7] |

| ¹³C NMR (DMSO-d₆) | Conforms to structure | [6] |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 371.4 | Calculated |

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

- 1. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]

- 2. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.cn]

- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 4. agilent.com [agilent.com]

- 5. Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment in a Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Capecitabine-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capecitabine-d11 is the deuterated analog of Capecitabine, an orally administered chemotherapeutic agent. It serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of Capecitabine in biological matrices through mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway and analytical workflow.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Chemical Name | 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine | [2][3] |

| Synonyms | Capecitibine-d11, Capecytabine-d11, Xeloda-d11 | [3] |

| CAS Number | 1132662-08-8 | [2][3] |

| Molecular Formula | C₁₅H₁₁D₁₁FN₃O₆ | [2] |

| Molecular Weight | 370.42 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Low Melting Solid | [3] |

| Melting Point | 110-121 °C (for Capecitabine) | [4][5][6] |

| Solubility | Slightly soluble in DMSO; Soluble in warmed Methanol. Sparingly soluble in water. Freely soluble in methanol, soluble in alcohol and acetonitrile. | [7] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [3] |

Metabolic Pathway of Capecitabine

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU). This metabolic activation occurs preferentially in tumor tissues, which have higher concentrations of the activating enzymes. The deuteration on the pentyl chain of this compound does not interfere with this metabolic pathway.

Metabolic activation of Capecitabine to 5-Fluorouracil.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.[8]

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed to understand the dissolution characteristics of this compound in various solvents.

Methodology:

-

Add a pre-weighed amount (e.g., 10 mg) of this compound to a known volume (e.g., 1 mL) of the test solvent (e.g., water, methanol, DMSO) in a clear vial.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

Visually inspect the solution for any undissolved particles against a dark and light background.

-

If the solid dissolves completely, the substance is considered soluble at that concentration. If not, the solvent volume can be incrementally increased to determine the approximate solubility. For solvents where solubility is limited, warming the mixture can be explored.[8]

Stability-Indicating RP-HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to assess the stability of this compound under various stress conditions.

Methodology:

-

Chromatographic Conditions:

-

Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.2) and an organic solvent like methanol or acetonitrile in a specific ratio (e.g., 40:60).[9][10]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength of approximately 240-304 nm.[10][11]

-

-

Forced Degradation Studies:

-

Expose solutions of this compound to various stress conditions, including acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.[9]

-

Analyze the stressed samples using the developed HPLC method to separate the parent drug from any degradation products. The method is considered stability-indicating if it can resolve the degradation peaks from the main peak.[9][12]

-

Analytical Workflow for Quantification in Biological Samples

This compound is primarily used as an internal standard for the quantification of Capecitabine in biological matrices like plasma. The following diagram illustrates a typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Capecitabine quantification using this compound.

Detailed Protocol for LC-MS/MS Quantification

1. Sample Preparation:

-

To a 100 µL aliquot of plasma, add the internal standard solution (this compound).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Alternatively, perform liquid-liquid extraction with a suitable organic solvent.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.[13]

2. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in the positive ion mode.

-

Detection: Monitor the specific precursor-to-product ion transitions for both Capecitabine and this compound in Multiple Reaction Monitoring (MRM) mode. For example, a known transition for Capecitabine is m/z 360.1 → 244.4, and for this compound is m/z 371.3 → 255.1.[14]

3. Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio of Capecitabine to this compound.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Capecitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 3. Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment in a Solution [mdpi.com]

- 4. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. propulsiontechjournal.com [propulsiontechjournal.com]

- 9. ijpar.com [ijpar.com]

- 10. ijarmps.org [ijarmps.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Deuterium Labeling Position in Capecitabine-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capecitabine-d11, a deuterated form of the chemotherapeutic agent Capecitabine. The focus of this document is the precise location of the deuterium labels, the rationale behind their placement, and the applications of this isotopically labeled compound in research and development.

Introduction to Capecitabine and the Role of Deuterium Labeling

Capecitabine is an orally administered prodrug that is enzymatically converted in the body to the anticancer drug 5-fluorouracil (5-FU).[1][2] 5-FU exerts its cytotoxic effects by inhibiting DNA synthesis, thereby slowing the growth of tumor tissue.[1] Capecitabine is used in the treatment of various cancers, including metastatic breast and colorectal cancers.[1][2]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The replacement of hydrogen with its heavier isotope, deuterium, can alter the metabolic profile of a drug, potentially leading to a longer half-life.[3] However, in the context of this compound, its primary application is as an internal standard for the quantification of Capecitabine in biological samples using mass spectrometry.[4][5] The known, stable mass difference between the deuterated and non-deuterated forms allows for precise and accurate measurements.

Deuterium Labeling Position in this compound

The "d11" in this compound signifies that eleven hydrogen atoms have been replaced by deuterium atoms. These labels are strategically placed on the pentyl group of the carbamate side chain.

The IUPAC name for this compound is 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate.[6] The labeling is confined to the pentyl ester portion of the molecule, which is cleaved in the initial step of its metabolic activation.

Metabolic Pathway of Capecitabine and Significance of the Labeling Position

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active 5-FU.[1][7][8] This metabolic activation is a key consideration in the design and application of its deuterated analog.

-

Step 1: Hydrolysis by Carboxylesterase: In the liver, carboxylesterase hydrolyzes the carbamate bond, releasing the pentyl group and forming 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][9][10]

-

Step 2: Deamination by Cytidine Deaminase: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in the liver and tumor tissues.[1][8][9]

-

Step 3: Conversion by Thymidine Phosphorylase: The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-FU, by thymidine phosphorylase. This enzyme is found in higher concentrations in tumor tissues compared to normal tissues, which contributes to the tumor-selective action of Capecitabine.[7][10][11]

The deuterium labels in this compound are located on the pentyl group, which is cleaved off in the very first metabolic step. This is a critical design feature for its use as an internal standard. Because the deuterated portion is removed early in the metabolic cascade, the resulting metabolites (5'-DFCR, 5'-DFUR, and 5-FU) are not deuterated. This ensures that this compound does not interfere with the measurement of the non-deuterated metabolites of Capecitabine.

Below is a diagram illustrating the metabolic pathway of Capecitabine.

Caption: Metabolic activation of Capecitabine to 5-fluorouracil.

Quantitative Data

This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical methods. The mass difference allows for its distinction from the non-labeled Capecitabine.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |

| Capecitabine | C₁₅H₂₂FN₃O₆ | 359.35 | 360.1 | 244.4 |

| This compound | C₁₅H₁₁D₁₁FN₃O₆ | 370.42 | 371.3 | 255.1 |

Data sourced from a study on the determination of Capecitabine in dried blood spots by LC-ESI-MS/MS.[12]

Experimental Protocols

Synthesis of Capecitabine

-

Preparation of 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose: This intermediate is synthesized from D-ribose through a series of reactions including ketalization, esterification, reduction, hydrolysis, and acylation.[13]

-

Condensation with 5-fluorocytosine: The acetylated ribose derivative is then condensed with silylated 5-fluorocytosine.

-

Addition of the N-(pentyloxy)carbonyl group: The resulting nucleoside is reacted with n-pentyl chloroformate to introduce the carbamate side chain. For this compound, deuterated n-pentyl chloroformate would be used.

-

Deprotection: The final step involves the removal of the acetyl protecting groups to yield Capecitabine.[13]

Bioanalytical Method for Capecitabine Quantification

The following is a representative protocol for the quantification of Capecitabine in a biological matrix (e.g., plasma or dried blood spots) using LC-MS/MS with this compound as an internal standard.

-

Sample Preparation:

-

A small volume of the biological sample (e.g., 10 µL of blood for a dried blood spot) is fortified with a known concentration of this compound (internal standard).

-

The sample is allowed to dry (if a dried blood spot) and then a disc is punched out.

-

The analyte and internal standard are extracted from the matrix using an organic solvent such as ethyl acetate.[12]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12]

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Capecitabine and this compound (see table in section 4). This is known as Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

The peak area ratio of Capecitabine to this compound is calculated.

-

A calibration curve is constructed by analyzing samples with known concentrations of Capecitabine and a fixed concentration of this compound.

-

The concentration of Capecitabine in the unknown sample is determined from the calibration curve.

-

Below is a diagram of a typical experimental workflow for the bioanalysis of Capecitabine.

Caption: Workflow for the bioanalysis of Capecitabine using an internal standard.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of Capecitabine in biological matrices. The strategic placement of the eleven deuterium atoms on the pentyl carbamate side chain ensures that the deuterated portion is cleaved in the initial metabolic step, thus preventing interference with the analysis of Capecitabine's non-deuterated metabolites. This in-depth understanding of the labeling position and its metabolic implications is crucial for researchers and scientists in the field of drug development and analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 4. caymanchem.com [caymanchem.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound | C15H22FN3O6 | CID 50915978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oncodaily.com [oncodaily.com]

- 8. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of Capecitabine-d11 in Advancing Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capecitabine, an oral prodrug of 5-fluorouracil (5-FU), is a cornerstone in the treatment of various solid tumors, including colorectal and breast cancers.[1][2][3] Its efficacy is intrinsically linked to its metabolic activation to 5-FU within the tumor tissue.[4][5] To optimize its therapeutic potential and understand its behavior in the body, precise and accurate quantification of capecitabine and its metabolites is paramount. This is where the stable isotope-labeled internal standard, Capecitabine-d11, plays a critical role. This technical guide provides an in-depth overview of the applications of this compound in cancer research, focusing on its use in quantitative bioanalysis, pharmacokinetic studies, and metabolic research.

This compound, a deuterium-labeled analog of capecitabine, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] Its utility stems from its near-identical physicochemical properties to capecitabine, allowing it to co-elute chromatographically and exhibit similar ionization efficiency. However, its increased mass due to the deuterium atoms enables distinct detection by the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[7]

Core Applications of this compound

The primary application of this compound in cancer research is as an internal standard for the accurate quantification of capecitabine and its metabolites in various biological matrices, such as plasma and tissue homogenates. This precise measurement is crucial for:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of capecitabine. Understanding these parameters helps in optimizing dosing regimens and predicting drug exposure in different patient populations.[8][9]

-

Therapeutic Drug Monitoring (TDM): Although not yet standard clinical practice, TDM of capecitabine and its metabolites is an area of active research. Accurate quantification using this compound could enable dose individualization to maximize efficacy and minimize toxicity.

-

Metabolic Studies: Investigating the intricate metabolic pathway of capecitabine to its active form, 5-FU, and its subsequent catabolism. This knowledge is vital for identifying potential drug-drug interactions and understanding inter-individual variability in treatment response.

-

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of capecitabine.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies that have utilized deuterium-labeled internal standards, including this compound, for the analysis of capecitabine and its metabolites.

Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites in Cancer Patients

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Capecitabine | 11,000 | 0.5 | - |

| 5'-DFCR | - | ~1 | - |

| 5'-DFUR | - | ~1 | - |

| 5-FU | - | ~1 | - |

| FBAL | - | ~2.5 | - |

| Capecitabine (Study 2) | 5,200 ± 1,300 | 1 ± 0.25 | 28,000 ± 10,000 |

| 5'-DFCR (Study 2) | 5,600 ± 2,100 | 0.7 - 1.3 | - |

| 5'-DFUR (Study 2) | 6,400 ± 1,600 | 0.75 - 1.25 | - |

| 5-FU (Study 2) | 1,260 ± 230 | 0.65 - 1.35 | 4,400 ± 2,000 |

Data compiled from multiple pharmacokinetic studies in cancer patients.[8][10] Note that values can vary significantly between individuals and studies.

Table 2: Performance Characteristics of LC-MS/MS Methods Using this compound

| Parameter | Capecitabine | 5'-DFCR | 5'-DFUR | 5-FU |

| Linearity Range (ng/mL) | 10 - 10,000 | 20 - 5,000 | 20.4 - 5,100 | 20.6 - 5,150 |

| LLOQ (ng/mL) | 10 | 20 | 20.4 | 20.6 |

| Recovery (%) | - | - | - | - |

| Intra-day Precision (%RSD) | <15 | <15 | <15 | <15 |

| Inter-day Precision (%RSD) | <15 | <15 | <15 | <15 |

This table summarizes typical validation parameters for LC-MS/MS assays utilizing a deuterium-labeled internal standard.[11][12][13]

Experimental Protocols

This section details a generalized methodology for the quantification of capecitabine and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% methanol in water) for LC-MS/MS analysis.[11]

Chromatographic Separation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 x 100 mm) is commonly used.[11]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest. For example:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometric Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer is typically used for quantitative analysis.

Typical Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode for capecitabine and its metabolites.

-

Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizations

Capecitabine Metabolic Pathway

Caption: Metabolic pathway of capecitabine activation to 5-FU and subsequent catabolism.

Experimental Workflow for Bioanalysis

Caption: A generalized workflow for the quantitative bioanalysis of capecitabine.

Conclusion

This compound is an indispensable tool in the field of cancer research, enabling the accurate and precise quantification of capecitabine and its metabolites. Its application as an internal standard in LC-MS/MS assays provides the robust and reliable data necessary for comprehensive pharmacokinetic and metabolic studies. The detailed experimental protocols and summarized quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals. The continued use of stable isotope-labeled internal standards like this compound will undoubtedly contribute to a deeper understanding of capecitabine's pharmacology and ultimately lead to improved therapeutic strategies for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abap.co.in [abap.co.in]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Xeloda (capecitabine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic and Safety Comparison of Two Capecitabine Tablets in Patients with Colorectal or Breast Cancer Under Fed Conditions: A Multicenter, Randomized, Open-Label, Three-Period, and Reference-Replicated Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ucd.ie [ucd.ie]

- 13. ijsat.org [ijsat.org]

The Role of Capecitabine-d11 in Pharmacokinetic Studies: A Technical Guide

Introduction

Capecitabine is an orally administered prodrug of the cytotoxic agent 5-fluorouracil (5-FU), widely employed in the treatment of various malignancies, including colorectal and breast cancer.[1][2] The clinical efficacy and toxicity of capecitabine are subject to significant inter-patient variability, largely due to differences in its absorption, metabolism, and elimination.[3] This variability underscores the critical need for therapeutic drug monitoring (TDM) and robust pharmacokinetic (PK) studies to optimize dosing regimens for individual patients.[3][4]

Quantitative bioanalysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone of pharmacokinetic assessment. The accuracy and reliability of these assays hinge on the use of an appropriate internal standard (IS). Capecitabine-d11, a stable, isotopically labeled version of the parent drug, serves as the gold standard internal standard for the quantification of capecitabine in biological matrices.[5][6] This guide provides a detailed overview of the role of this compound in pharmacokinetic studies, outlining its function, relevant experimental protocols, and data analysis.

The Foundational Role of a Stable Isotope-Labeled Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. Its purpose is to correct for variations that can occur during the analytical process. The ideal IS behaves identically to the analyte of interest (in this case, capecitabine) during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[7]

This compound is a deuterated analog of capecitabine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[6] This substitution results in a higher mass, allowing the mass spectrometer to detect it on a different mass-to-charge (m/z) channel than the unlabeled capecitabine. Crucially, this modification has a negligible effect on its chemical and physical properties.

Key advantages of using this compound:

-

Correction for Matrix Effects: Biological samples like plasma contain numerous endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements. Since this compound co-elutes with capecitabine from the chromatography column, it experiences the same matrix effects, allowing for accurate ratio-based correction.[8]

-

Compensation for Analyte Loss: During multi-step sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte may be lost. The IS is lost to the same extent, ensuring the ratio of analyte to IS remains constant.[7]

-

Improved Precision and Accuracy: By normalizing for variations in sample handling, injection volume, and instrument response, the IS significantly improves the overall precision and accuracy of the analytical method.[7]

Metabolic Activation of Capecitabine

Capecitabine is a prodrug that undergoes a multi-step enzymatic conversion to the active cytotoxic agent 5-FU. This conversion occurs preferentially in tumor tissue due to higher concentrations of the final activating enzyme, thymidine phosphorylase.[5] A comprehensive pharmacokinetic study requires the simultaneous quantification of capecitabine and its key metabolites: 5'-deoxy-5-fluorocytidine (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), and 5-FU. Stable isotope-labeled internal standards for these metabolites are also used for accurate quantification.[4][9]

Experimental Protocol: A Representative Bioanalytical Method

The following protocol is a synthesized representation of typical methods used for the quantification of capecitabine and its metabolites in human plasma for pharmacokinetic studies, employing this compound as an internal standard.[3][4][9]

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a working internal standard solution (containing this compound and other relevant labeled standards in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (or a 50:50 mixture of methanol and acetonitrile) to precipitate plasma proteins.[9]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid / 5% acetonitrile).

-

Vortex to mix and inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC) system.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used to separate the polar metabolites from the more lipophilic parent drug.[9]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase (A) and ramps up the organic mobile phase (B) to elute the compounds based on their polarity. Total run time is often kept short (5-9 minutes) for high throughput.[4][9]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Due to the different physicochemical properties of the analytes, a polarity switching method is often employed. Capecitabine and 5'-DFCR are typically monitored in positive ion mode, while 5'-dFUR, 5-FU, and FBAL are monitored in negative ion mode.[9]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Data Presentation and Analysis

The use of this compound allows for the generation of high-quality concentration-time data, from which key pharmacokinetic parameters are derived.

Table 1: Typical Validation Parameters for an LC-MS/MS Assay

This table summarizes typical performance characteristics for a validated bioanalytical method for capecitabine and its metabolites.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Capecitabine | 25 - 2,500[9] | 10 - 25[9][10] | < 15%[3] | < 15%[3] | 85 - 115%[4] |

| 5'-DFCR | 10 - 1,000[9] | 10[9][10] | < 15%[3] | < 15%[3] | 85 - 115%[4] |

| 5'-dFUR | 10 - 1,000[9] | 10[9][10] | < 15%[3] | < 15%[3] | 85 - 115%[4] |

| 5-FU | 10 - 1,000[9] | 0.05 (mg/L) - 10 (ng/mL)[4][9] | < 15%[3] | < 15%[3] | 85 - 115%[4] |

| FBAL | 50 - 5,000[9] | 50[9] | < 15%[3] | < 15%[3] | 85 - 115%[4] |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Table 2: Representative Pharmacokinetic Parameters of Capecitabine and Metabolites in Cancer Patients

The data below are compiled from studies in colorectal cancer patients and represent mean ± standard deviation. Dosing and patient populations can significantly affect these values.

| Parameter | Capecitabine | 5'-DFCR | 5'-dFUR | 5-FU |

| Cmax (µg/mL) | 5.2 ± 1.3[11][12] | 5.6 ± 2.1[11] | 6.4 ± 1.6[11] | 1.26 ± 0.23[11] |

| Tmax (h) | 1.0 ± 0.25[11][12] | ~1.0 | ~1.0 | ~1.0[1] |

| AUC_last (µg·h/mL) | 28 ± 10[11][12] | 37.15 ± 12[11] | 39.5 ± 13[11] | 4.4 ± 2[11] |

| t½ (h) | 2.7[12] | N/A | N/A | N/A |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC_last: Area under the concentration-time curve to the last measured point; t½: Half-life.

Conclusion

This compound is an indispensable tool in the field of pharmaceutical research and clinical pharmacology. Its role as a stable isotope-labeled internal standard is fundamental to the development and validation of robust, accurate, and precise bioanalytical methods for the quantification of capecitabine. By effectively correcting for inevitable variations in sample processing and instrument analysis, this compound enables the reliable characterization of capecitabine's pharmacokinetic profile. This, in turn, facilitates a deeper understanding of its disposition in patients, supports bioequivalence studies, and provides the critical data needed for therapeutic drug monitoring, ultimately contributing to the safer and more effective use of this important anticancer agent.

References

- 1. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. cerilliant.com [cerilliant.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients [mdpi.com]

- 11. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Revolutionizing Bioanalysis: A Detailed LC-MS/MS Protocol for the Quantification of Capecitabine Using Capecitabine-d11

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive and detailed protocol for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anticancer drug Capecitabine in biological matrices. This method utilizes a stable isotope-labeled internal standard, Capecitabine-d11, to ensure the highest level of accuracy and precision, critical for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil (5-FU) in the body, where it inhibits DNA synthesis in rapidly dividing cancer cells. Accurate measurement of Capecitabine concentrations in biological fluids is paramount for optimizing dosing regimens, assessing patient compliance, and understanding its pharmacokinetic profile. LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for variations in sample preparation and instrument response, thereby ensuring reliable and reproducible results.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Capecitabine and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Capecitabine from plasma samples.

-

Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC parameters are optimized for the separation of Capecitabine and its internal standard.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Start at 10% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions. |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Capecitabine and this compound.

| Parameter | Capecitabine | This compound |

| Precursor Ion (m/z) | 360.1 | 371.3 |

| Product Ion (m/z) | 244.4 | 255.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 80 | 80 |

Note: These MS parameters may require optimization based on the specific instrument used.

Data Analysis and Quantification

The concentration of Capecitabine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Capecitabine in the quality control and unknown samples is then interpolated from this calibration curve.

Method Validation Summary

A summary of the key validation parameters for this LC-MS/MS method is presented below.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |

Visualizations

The following diagrams illustrate the key processes in this application note.

Caption: A streamlined workflow for the preparation of plasma samples for LC-MS/MS analysis.

Caption: The sequential process of LC-MS/MS analysis from sample injection to data acquisition.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Capecitabine in biological matrices using this compound as an internal standard. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver accurate, precise, and reliable results essential for drug development and clinical research. The provided workflows and tabulated data offer a clear and concise guide for researchers and scientists in the field.

Application Note: Quantification of Capecitabine in Human Urine using Capecitabine-d11 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of capecitabine in human urine samples. The method utilizes a simple and rapid liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Capecitabine-d11, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where reliable quantification of capecitabine in urine is required. This document provides the necessary experimental procedures, and representative performance data.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil (5-FU) in the body, where it inhibits DNA synthesis and slows the growth of tumor tissue.[1] Monitoring the excretion of capecitabine and its metabolites in urine is crucial for understanding its pharmacokinetics and metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response. This protocol provides a robust and reliable method for the determination of capecitabine in human urine.

Experimental

Materials and Reagents

-

Capecitabine (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

Equipment

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Autosampler vials

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of capecitabine and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

Working Standard Solutions: Prepare serial dilutions of the capecitabine stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 10 ng/mL to 5000 ng/mL.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the urine samples to ensure homogeneity.

-

Pipette 100 µL of urine sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.

-

Vortex mix for 10 seconds.

-

Add 500 µL of ethyl acetate.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Capecitabine | 360.1 | 244.4 |

| This compound | 371.3 | 255.1 |

Note: The mass transitions were obtained from a study utilizing this compound as an internal standard.[2]

Data Analysis and Quantification

The concentration of capecitabine in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to the calibration curve to determine the concentration of capecitabine in the unknown samples.

Method Validation (Representative Data)

The following tables summarize typical method validation parameters. While this data was generated for plasma or dried blood spots in the cited literature, it is representative of the performance expected for a urine-based assay.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Capecitabine | 10 - 10,000 | > 0.99 |

| Data adapted from a study on dried blood spots.[2] |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 30 (Low) | < 5.0 | < 6.0 | 95 - 105 |

| 500 (Medium) | < 4.0 | < 5.0 | 97 - 103 |

| 4000 (High) | < 3.0 | < 4.0 | 98 - 102 |

| Data adapted from studies on plasma and dried blood spots.[1][2] |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Capecitabine | > 85 |

| Expected recovery for a liquid-liquid extraction method. |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of capecitabine in urine.

Signaling Pathway Diagram (Metabolic Activation of Capecitabine)

Caption: Metabolic activation pathway of capecitabine to 5-fluorouracil.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of capecitabine in human urine samples using this compound as an internal standard. The simple liquid-liquid extraction procedure is efficient and suitable for high-throughput analysis. The use of LC-MS/MS provides excellent sensitivity and selectivity. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of capecitabine in a urine matrix.

References

Application Note: High-Throughput Chromatographic Separation of Capecitabine and its Deuterated Analog Capecitabine-d11

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the anticancer drug Capecitabine and its stable isotope-labeled internal standard, Capecitabine-d11. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications in drug development.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that is a prodrug of 5-fluorouracil (5-FU).[1] Accurate quantification of Capecitabine in biological matrices is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2][3] This protocol provides a detailed procedure for the efficient separation of Capecitabine and this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS).

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Capecitabine-d11 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Capecitabine-d11 in human plasma. This compound serves as a stable isotope-labeled internal standard (IS) for the accurate quantification of the anticancer drug Capecitabine. The method employs a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters and procedures for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Capecitabine.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that is a prodrug of 5-fluorouracil (5-FU), widely used in the treatment of various solid tumors, including metastatic breast and colorectal cancers.[1][2] Accurate measurement of Capecitabine concentrations in biological matrices is crucial for pharmacokinetic analysis and for optimizing dosing regimens to enhance efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add the appropriate amount of this compound working solution (as internal standard).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water, 50:50, v/v) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column to achieve good peak shape and resolution from endogenous plasma components.

LC Conditions:

| Parameter | Value |

| Column | Atlantis T3-C18 (3.0 µm, 2.1 x 100 mm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 80% A and 20% B. |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Source Temperature | 300°C |

| Nebulizer Gas | 45 psi |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temperature | 300°C |

MRM Transitions:

The following MRM transitions are monitored. The parameters for Capecitabine are included for reference.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Capecitabine | 360.1 | 244.4 | 80 |

| This compound (IS) | 371.3 | 255.1 | 80 |

Note: Collision energy and declustering potential should be optimized for the specific instrument being used. As a starting point, parameters for Capecitabine can be adapted for this compound.

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Results and Discussion

This method provides a reliable approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential variability during sample preparation and analysis. The described sample preparation is straightforward and efficient. The chromatographic conditions are designed for rapid analysis with good peak resolution. The MRM transitions are highly specific for Capecitabine and its deuterated analog, minimizing interferences from the plasma matrix.[2][3]

The linear range for the quantification of Capecitabine using this methodology is typically from 10 to 10,000 ng/mL in human plasma.[2] The precision and accuracy of such methods are generally within ±15%, which is acceptable according to regulatory guidelines.[1][4]

Conclusion